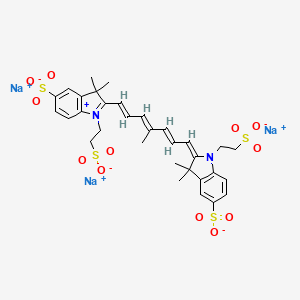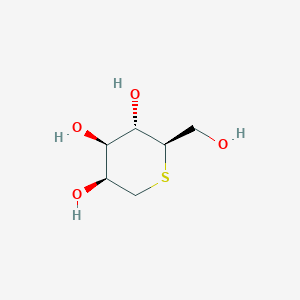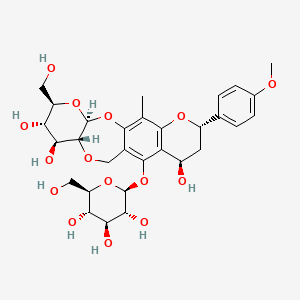
abacopterin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abacopterin D is an organic heterotetracyclic compound that is (2R,3S,4S,4aR,8R,10S,13aS)-3,4,8-trihydroxy-2-(hydroxymethyl)-10-(4-methoxyphenyl)-12-methyl-3,4,4a,9,10,13a-hexahydro-2H,6H,8H-pyrano[3',2':2,3][1,4]dioxepino[6,5-g]chromen-7-ol substituted at position 7 by a beta-D-glucosyl group. A natural product found in Abacopteris penangiana. It has a role as a metabolite. It is an organic heterotetracyclic compound, a polycyclic ether, a glycoside and a monosaccharide derivative. It derives from a (2S)-flavan-4-ol and a beta-D-glucose.
Wissenschaftliche Forschungsanwendungen
Subheading: Neuroprotection Against Oxidative Stress-Induced Neurotoxicity
Abacopterin E (AE), isolated from Abacopteris penangiana, has demonstrated significant neuroprotective effects against oxidative damage induced by hydrogen peroxide in PC12 cells and d-galactose-induced neurotoxicity in mice. This protective action is attributed to AE's ability to lower cytotoxicity, improve learning and memory, restore antioxidant enzyme activities, and ameliorate long-term potentiation. These findings suggest that AE may be beneficial in combating oxidative stress-related neuronal damage (Lei et al., 2011).
Flavan-4-ol Glycosides and Cytotoxic Activity
Subheading: Abacopterins and Their Effects on HepG2 Cells
New flavan-4-ol glycosides, abacopterins A-D, were isolated from Abacopteris penangiana. These compounds, particularly abacopterin D, underwent extensive spectroscopic analysis to determine their structure. Their cytotoxic activity was specifically tested against HepG2 human hepatoma cells, highlighting their potential relevance in cancer research (Zhao et al., 2006).
Hypolipidemic and Anti-Inflammatory Properties
Subheading: Impact on High-Fat Diet-Induced Hyperlipidemia
Abacopterin A (APA), another flavonoid compound from Abacopteris penangiana, was found to possess hypolipidemic and anti-inflammatory properties in mice fed a high-fat diet. This compound effectively reduced inflammatory markers, improved lipid profiles, and enhanced lipid metabolism enzymes. Such findings suggest APA's potential in addressing metabolic disorders and inflammation (Lei et al., 2011).
New Flavonoids from Abacopteris penangiana
Subheading: Discovery of Novel Flavonoid Glycosides
The identification of new flavonoids, including abacopterin K and L, from Abacopteris penangiana, has added to the understanding of the plant's chemical diversity. These compounds, especially the unique glucosylation pattern of abacopterin K, are notable for their distinct structural features and potential biological activities (Zhao et al., 2011).
Eigenschaften
Produktname |
abacopterin D |
|---|---|
Molekularformel |
C30H38O15 |
Molekulargewicht |
638.6 g/mol |
IUPAC-Name |
(3S,5R,6S,7S,8R,14R,16S)-5-(hydroxymethyl)-16-(4-methoxyphenyl)-19-methyl-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,9,17-tetraoxatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),11,13(18)-triene-6,7,14-triol |
InChI |
InChI=1S/C30H38O15/c1-11-25-14(10-40-28-23(37)21(35)18(9-32)43-30(28)44-25)27(45-29-24(38)22(36)20(34)17(8-31)42-29)19-15(33)7-16(41-26(11)19)12-3-5-13(39-2)6-4-12/h3-6,15-18,20-24,28-38H,7-10H2,1-2H3/t15-,16+,17-,18-,20-,21-,22+,23+,24-,28-,29+,30+/m1/s1 |
InChI-Schlüssel |
BNUJOMJNLGIKGM-HLDXYIHRSA-N |
Isomerische SMILES |
CC1=C2C(=C(C3=C1O[C@@H](C[C@H]3O)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO[C@@H]6[C@H]([C@@H]([C@H](O[C@H]6O2)CO)O)O |
Kanonische SMILES |
CC1=C2C(=C(C3=C1OC(CC3O)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)COC6C(C(C(OC6O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



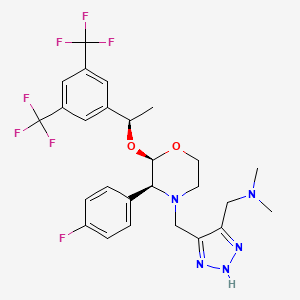
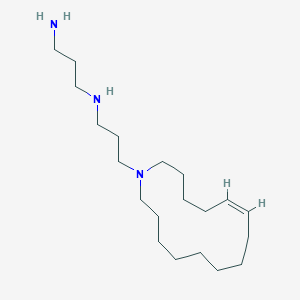
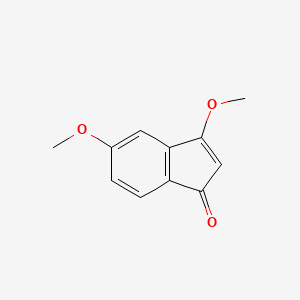
![(2S,5R)-5-(3-Hydroxy-phenyl)-1-{2-[(S)-3-(4-hydroxy-phenyl)-2-mercapto-propionylamino]-acetyl}-pyrrolidine-2-carboxylic acid](/img/structure/B1243479.png)

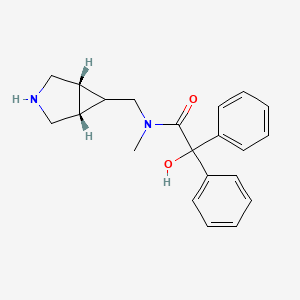
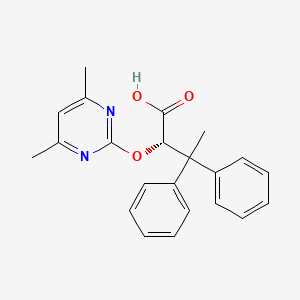


![[(4-Chlorophenyl)sulfonyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B1243486.png)
